molecular formula C12H13ClN2O3 B11801645 tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11801645
M. Wt: 268.69 g/mol
InChI Key: XMSRSBGDDOEWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This reaction is carried out under mild conditions, often at room temperature . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
  • tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

Uniqueness

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other isoxazole derivatives that may lack this substituent .

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

XMSRSBGDDOEWSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.